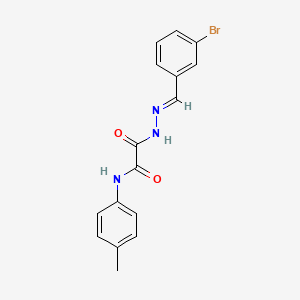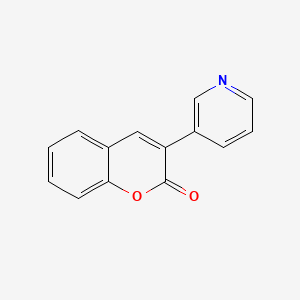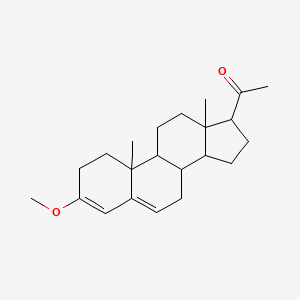![molecular formula C22H16Cl2N2O4 B12000081 [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazone linkage, a phenyl ring, and a dichlorobenzoate moiety, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 2-hydroxy-2-phenylacetic acid with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond.
Aldol Condensation: The hydrazone intermediate then undergoes an aldol condensation with 3-formylphenyl 2,4-dichlorobenzoate. This step is typically performed under basic conditions to promote the condensation reaction, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the hydrazone linkage. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazine derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The hydrazone linkage can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, the compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for producing high-performance polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate: Similar structure but lacks the dichloro substitution, resulting in different reactivity and biological activity.
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate: Contains a single chlorine atom, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the dichlorobenzoate moiety in [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a unique compound with broad applications in scientific research.
Propiedades
Fórmula molecular |
C22H16Cl2N2O4 |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c23-16-9-10-18(19(24)12-16)22(29)30-17-8-4-5-14(11-17)13-25-26-21(28)20(27)15-6-2-1-3-7-15/h1-13,20,27H,(H,26,28)/b25-13+ |
Clave InChI |
BUTWOWMLKMNQKZ-DHRITJCHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12000003.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)

![N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride](/img/structure/B12000019.png)




![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12000040.png)
![Propyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000056.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000067.png)


